Nicotinamide N-oxide is primarily produced through the oxidation of nicotinamide. In mammals, this process is mainly catalyzed by the cytochrome P450 enzyme CYP2E1 in the liver [, , ]. This metabolite is a major product of nicotinamide catabolism in mice, in contrast to humans and rats, where its production is less prominent [, ].
Nicotinamide N-oxide has been investigated for its potential role as a biomarker of CYP2E1 activity [, , ]. Its presence in urine or blood could serve as an indicator of CYP2E1 function.
Nicotinamide N-oxide is classified as an oxidized derivative of nicotinamide. It is primarily formed in the liver through enzymatic oxidation processes involving cytochrome P450 enzymes, particularly CYP2E1. This enzyme catalyzes the conversion of nicotinamide to nicotinamide N-oxide, which is then excreted from the body. The compound is also associated with various metabolic pathways, including the synthesis of nicotinamide adenine dinucleotide, an essential cofactor in cellular respiration and energy metabolism .
Nicotinamide N-oxide can be synthesized through several methods, primarily involving enzymatic oxidation. The key steps in its synthesis are as follows:
The molecular structure of nicotinamide N-oxide can be described as follows:
The structure features a pyridine ring with an attached amide group that has undergone oxidation at the nitrogen atom, resulting in the formation of an N-oxide functional group. This structural modification influences its reactivity and biological activity.
Nicotinamide N-oxide participates in several chemical reactions:
Nicotinamide N-oxide exhibits biological effects primarily through its interaction with cellular signaling pathways:
Nicotinamide N-oxide exhibits several notable physical and chemical properties:
Techniques such as high-performance liquid chromatography have been employed to analyze its concentration and purity during synthesis and metabolic studies .
Nicotinamide N-oxide has several scientific applications:
Nicotinamide N-oxide (NAMO) is a metabolite of nicotinamide generated through specialized oxidative pathways. Its biosynthesis and reduction involve distinct enzymatic systems, primarily within hepatic and extrahepatic tissues.
Cytochrome P450 2E1 (CYP2E1) is the principal enzyme responsible for nicotinamide N-oxidation in human hepatocytes. Research using human liver microsomes demonstrated that CYP2E1-specific inhibitors (e.g., diethyldithiocarbamate) reduce NAMO formation by 8-fold. Confirmatory studies with inhibitory antibodies against CYP2E1 further suppressed NAMO synthesis by >5-fold. The reaction occurs in the endoplasmic reticulum and requires reduced nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor. This pathway becomes quantitatively significant under high nicotinamide loads, such as after pharmacological niacin dosing, where NAMO becomes a major circulating metabolite [1] [4] [6].
CYP2E1 exhibits low binding affinity but high catalytic specificity for nicotinamide. Kinetic analyses in human liver microsomes reveal an apparent Michaelis constant (Km) of 2.98 mM and maximal velocity (Vmax) of 60.14 pmol/mg protein/minute. This high Km indicates that CYP2E1-mediated oxidation operates predominantly when intracellular nicotinamide concentrations reach millimolar levels, such as during vitamin B3 supplementation. Competitive inhibition assays using chlorzoxazone (a CYP2E1 substrate) reduced NAMO generation by >5-fold, confirming enzyme specificity [1] [4].
Table 1: Kinetic Parameters of CYP2E1-Mediated Nicotinamide N-oxidation
Parameter | Value | Experimental System |
---|---|---|
Km | 2.98 mM | Human liver microsomes |
Vmax | 60.14 pmol/mg protein/minute | Human liver microsomes |
Major Inhibitor | Diethyldithiocarbamate | (100 μM, 8-fold reduction) |
Competitive Substrate | Chlorzoxazone | (100 μM, 5-fold reduction) |
Flavin-containing monooxygenases (FMOs) represent another oxidative pathway capable of generating NAMO. However, studies with recombinant human Flavin-containing monooxygenase 3 (FMO3) showed no detectable NAMO production. Heat inactivation experiments (45°C, 5 minutes) in liver microsomes—which abolish FMO activity—did not reduce NAMO formation, further indicating minimal FMO involvement. This suggests that non-hepatic tissues may employ alternative flavin adenine dinucleotide (FAD)-dependent oxidases for NAMO biosynthesis, though their molecular identities remain uncharacterized [4].
NAMO reduction to nicotinamide occurs through diphosphopyridine nucleotide (DPNH)-dependent systems. A 280-fold purified enzyme system from hog liver utilizes reduced diphosphopyridine nucleotide (DPNH) or low-molecular-weight heat-stable cytosolic factors for this reduction. The reaction proceeds as:Nicotinamide N-oxide + DPNH → Nicotinamide + DPN+In rabbit liver, this reduction requires a unique two-component system: microsomal NADPH-cytochrome c reductase transfers electrons to cytosolic aldehyde oxidase, which directly reduces NAMO. The process is enhanced by FAD or methyl viologen, indicating multi-step electron transfer. Neither component alone exhibits significant activity, emphasizing the interdependence of these enzymes in NAMO reduction [2] [7].
Table 2: Enzymatic Systems for Nicotinamide N-oxide Reduction
Enzyme System | Cofactor Requirement | Tissue Source | Activity Enhancement |
---|---|---|---|
DPNH-dependent reductase | DPNH or heat-stable cytosolic factors | Hog liver | Not reported |
NADPH-cytochrome c reductase + Aldehyde oxidase | NADPH/NADH | Rabbit liver | FAD, methyl viologen |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7